6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid

NAAA inhibition Coumarin SAR Cellular pharmacology

SAR variability in NAAA inhibitor screening arises from uncontrolled coumarin 4-substitution & terminal chain length, risking irreproducible IC₅₀ values (class differences >20-fold). This unsubstituted coumarin-7-oxyacetamido-hexanoic acid provides a defined baseline scaffold: • Matched-pair SAR reference: no 4-methyl group, enabling direct comparison vs. 4-substituted analogs. • One-step conjugation: free hexanoic acid for amide coupling/esterification without deprotection. • Low-DMSO compatible: LogD₇.₄ = -1.50, stock preparation in PBS/HEPES with ≤1% DMSO.

Molecular Formula C17H19NO6
Molecular Weight 333.3 g/mol
Cat. No. B12162556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid
Molecular FormulaC17H19NO6
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCCCC(=O)O
InChIInChI=1S/C17H19NO6/c19-15(18-9-3-1-2-4-16(20)21)11-23-13-7-5-12-6-8-17(22)24-14(12)10-13/h5-8,10H,1-4,9,11H2,(H,18,19)(H,20,21)
InChIKeyXLMGGXSDJABQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-((2-Oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic Acid: Identity & Procurement


6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid (IUPAC: 6-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid; molecular formula C₁₇H₁₉NO₆; monoisotopic mass 333.12 Da) is a synthetic coumarin derivative featuring a 7-oxyacetamido linker to a six-carbon terminal carboxylic acid chain [1]. The compound belongs to the broader 7-substituted coumarin class, which is widely explored for enzyme inhibition and as fluorescent probes; the specific combination of an unsubstituted coumarin nucleus at position 4, an oxyacetamido spacer, and a hexanoic acid terminus distinguishes it from the more common 4-methylcoumarin variants frequently encountered in commercial screening libraries. For procurement decisions, the absence of a 4-methyl group eliminates a potential metabolic soft spot and alters the LogD profile (calculated LogD at pH 7.4 = -1.50) relative to 4-methylated analogs [1], directly affecting aqueous solubility and assay compatibility.

6-(2-((2-Oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic Acid: Generic Substitution Risks


Within the N-acylethanolamine acid amidase (NAAA) inhibitor chemical space, compounds sharing the coumarin-7-oxyacetamido scaffold can exhibit IC₅₀ differences exceeding 20-fold solely from alterations to the terminal amide substituent [1]. The target compound’s hexanoic acid terminus provides a free carboxylate for pH-dependent solubility and potential salt-bridge interactions with the NAAA active-site cysteine, whereas close analogs such as the 4-methyl variant (6-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid) introduce steric bulk at the coumarin 4-position that can alter the dihedral angle between the coumarin plane and the oxyacetamido linker, potentially shifting inhibitor binding mode . Generic replacement by any in-class coumarin without controlling for both the 4-substitution pattern and the terminal acid chain length risks uncontrolled variance in target engagement, selectivity over acid ceramidase, and physicochemical handling properties—all of which are critical for reproducible in vitro pharmacology.

6-(2-((2-Oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic Acid: Comparative Evidence


NAAA Inhibitory Potency: Unsubstituted vs. 4-Methyl Scaffold

High-strength differential evidence is currently limited: a direct head-to-head comparison between 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid and its closest 4-methyl analog has not been published in an accessible primary source. The unsubstituted 4-position eliminates a known metabolic liability (CYP-mediated 4-methyl oxidation) present in the 4-methyl series, and calculated LogD (pH 7.4) shifts from approximately -0.5 to -1.50 upon removal of the 4-methyl group [1], predicting approximately 10-fold higher aqueous solubility at neutral pH. However, this class-level inference is not supported by head-to-head experimental solubility or metabolic stability data for these two specific compounds. Prospective procurement decisions should request experimental IC₅₀ and kinetic solubility data from the vendor to confirm the predicted differentiation.

NAAA inhibition Coumarin SAR Cellular pharmacology

Chain Length Comparison: Hexanoic vs. Butanoic Acid

In the broader NAAA inhibitor chemical space, increasing the terminal alkylcarboxylic acid chain length from butanoic (C4) to hexanoic (C6) has been shown to modulate potency and selectivity; for example, in a related NAAA inhibitor series (ARN19702), the hexanoic acid terminus contributed to a >10-fold improvement in oral bioavailability compared to shorter-chain analogs [1]. While this class-level SAR has not been explicitly validated for the coumarin-7-oxyacetamido sub-series, the hexanoic acid moiety of the target compound positions it as the longer-chain candidate. A relevant comparator, 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid, demonstrates the typical C4 terminus that may confer higher passive permeability but lower aqueous solubility than the C6 analog. However, because this comparator also differs in the coumarin 4-position and the acyl spacer, the observed differences cannot be attributed solely to chain length. Quantified differential evidence requires a matched-pair comparison that remains unpublished.

Structure-activity relationship Linker optimization NAAA

LogD and Physicochemical Differentiation vs. 4-Methyl Analogs

Removal of the 4-methyl substituent from a coumarin-7-oxyacetamido core reduces calculated partition coefficient by approximately 0.5–1.0 log units. The target compound’s calculated LogD (pH 7.4) of -1.50 [1] indicates a predominantly ionized carboxylate at physiological pH, conferring approximately 10-fold higher predicted aqueous solubility relative to a hypothetical 4-methyl analog with an expected LogD near -0.5 to 0.0. This differentiation has practical consequences: the unsubstituted compound can be formulated at higher stock concentrations in aqueous buffers (e.g., 10–50 mM in PBS) without DMSO exceeding 1%, which is critical for cell-based assays sensitive to organic solvent. The 4-methyl variants, by contrast, often require ≥5% DMSO for equivalent concentrations, introducing vehicle-dependent cytotoxicity artifacts. This is a class-level inference derived from general coumarin SAR; experimental solubility comparison for the specific compounds has not been identified in the accessed literature.

Lipophilicity Drug-likeness Solubility prediction

6-(2-((2-Oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic Acid: Application Scenarios


Aqueous NAAA Inhibitor Screening

The calculated LogD (pH 7.4) of -1.50 [1] predicts that the target compound remains >90% ionized at physiological pH, enabling stock solution preparation in PBS or HEPES buffer with ≤1% DMSO. This property reduces vehicle-dependent false positives in cell-based NAAA inhibition assays and positions the compound as a preferred candidate for high-throughput screening campaigns that mandate low organic solvent content. Compared to 4-methyl coumarin analogs requiring higher DMSO percentages, the unsubstituted compound offers operationally simpler liquid handling and lower inter-well variability due to reduced edge effects from solvent evaporation.

Derivatization Building Block

The free hexanoic acid terminus provides a direct handle for amide coupling or esterification without orthogonal deprotection steps, distinguishing it from ester-protected or amide-terminated coumarin analogs that require additional synthetic manipulation [1]. This enables one-step conjugation to amine-containing linkers, fluorophores, or biotin tags for target engagement studies, pull-down experiments, or fluorescent probe development. The absence of a 4-methyl group further eliminates the need for demethylation in late-stage functionalization, reducing the synthetic burden when the coumarin nucleus must be further elaborated.

Selectivity Profiling: NAAA vs. Acid Ceramidase

In the broader NAAA inhibitor field, compounds in the same scaffold family have demonstrated IC₅₀ values for acid ceramidase ranging from 390 nM to >8 µM, suggesting a tunable selectivity window [1]. The unsubstituted coumarin core of the target compound, when paired with the hexanoic acid chain, represents a baseline scaffold for establishing the selectivity floor of the 7-oxyacetamido coumarin class. Researchers aiming to parse the contributions of the coumarin 4-position to off-target acid ceramidase inhibition can use this compound as the unsubstituted reference point against which 4-methyl, 4-phenyl, or 4-halo analogs are compared, provided that matched-pair IC₅₀ data are generated internally.

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